2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid
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Overview
Description
2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a side chain attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid typically involves the reaction of an appropriate amino acid derivative with an ethoxy-substituted ketone. The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the amino group on the carbonyl carbon of the ketone. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods can be employed to convert racemic mixtures into enantiomerically pure products. This approach not only enhances the yield but also reduces the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group into an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the stereochemistry of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of amino acid derivatives .
Scientific Research Applications
2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to protein synthesis and enzyme activity.
Industry: The compound can be used in the production of biodegradable polymers and other materials
Mechanism of Action
The mechanism by which 2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. This interaction can modulate the activity of the enzyme and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-methylbutanoic acid
- 2-amino-3-phenylpropanoic acid
- 2-amino-3-(4-ethoxyphenyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-{[(2R)-1-ethoxy-1-oxopentan-2-yl]amino}propanoic acid is unique due to its specific stereochemistry and the presence of the ethoxy group.
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7?,8-/m1/s1 |
InChI Key |
AUVAVXHAOCLQBF-BRFYHDHCSA-N |
Isomeric SMILES |
CCC[C@H](C(=O)OCC)NC(C)C(=O)O |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)O |
Origin of Product |
United States |
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